3-Chloro-2-hydroxybenzene-1-sulfonyl chloride
Overview
Description
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride (CHBSC) is an organochlorine compound that is widely used in scientific research and laboratory experiments, primarily due to its unique properties and chemical structure. CHBSC is a type of chlorosulfonated aromatic compound, and is composed of a benzene ring with a chlorine atom, two hydroxyl groups, and a sulfonyl chloride group. It is a colorless, water-soluble compound with a strong odor, and is used in a variety of laboratory applications.
Scientific Research Applications
Derivatives and Potential Applications
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride and its derivatives have been a subject of interest in various scientific research areas. Cremlyn and Cronje (1979) explored the synthesis of different chlorohydroxybenzenesulfonyl derivatives, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, and investigated their potential as herbicides. These derivatives were synthesized by reacting chlorosulfonic acid with dichlorophenols, leading to various substituted benzenesulfonyl chlorides. This research highlights the potential application of these compounds in agriculture, particularly as herbicides (Cremlyn & Cronje, 1979).
Synthesis and Purity Enhancement
Moore (2003) discussed the synthesis of high-purity 1-chloro-2,6-difluorobenzene, emphasizing the role of sulfonyl chloride in directing fluorine substitution. This study showcases the importance of sulfonyl chlorides, including 3-chloro-2-hydroxybenzene-1-sulfonyl chloride, in achieving high-purity compounds that are crucial in pharmaceutical and agricultural applications (Moore, 2003).
Water Consumption Reduction in Manufacturing
Andosov et al. (1976) focused on reducing water consumption and disposal in the manufacturing process of phenylurethylane p-sulfonyl chloride. This research is significant for its environmental implications, particularly in minimizing waste and enhancing sustainability in industrial processes involving sulfonyl chlorides (Andosov et al., 1976).
Antimicrobial Activity
A study by Kumar et al. (2020) synthesized new 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride and evaluated their antimicrobial activity. This research demonstrates the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (Kumar et al., 2020).
Reaction Mechanisms and Kinetics
Bentley (2015) investigated the hydrolyses of various acid derivatives, including sulfonyl chlorides. This study provides insights into the reaction mechanisms and kinetics, crucial for understanding the behavior of these compounds in different chemical processes (Bentley, 2015).
properties
IUPAC Name |
3-chloro-2-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRDPHNEBXAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride | |
CAS RN |
1261585-06-1 | |
Record name | 3-chloro-2-hydroxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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